5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol
CAS No.: 175202-35-4
Cat. No.: VC20917795
Molecular Formula: C9H12BrN5S
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175202-35-4 |
|---|---|
| Molecular Formula | C9H12BrN5S |
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16) |
| Standard InChI Key | BUNGVTBCAWLRSV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br |
| Canonical SMILES | CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br |
Introduction
Chemical Identity and Basic Properties
5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that combines two important heterocyclic systems: a pyrazole ring and a triazole ring. The compound is also known by alternative names such as "Buttpark 46\04-39" and "5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol" . This compound has been assigned the Chemical Abstracts Service (CAS) registry number 175202-35-4, which serves as a unique identifier in chemical databases and literature . The molecular formula of this compound is C9H12BrN5S, indicating its composition of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. With a molecular weight of 302.2 g/mol, it falls into the category of small molecules that are often of interest in drug discovery and development.
The compound's structure features a 4-bromo-3,5-dimethylpyrazole unit connected to a 4-methyl-1,2,4-triazole-3-thiol via a methylene bridge. This structural arrangement gives the compound its unique chemical properties and potential biological activities. The presence of the thiol group (-SH) at position 3 of the triazole ring is particularly noteworthy as it can participate in various chemical reactions, including metal coordination and nucleophilic substitutions . Additionally, the bromine substituent on the pyrazole ring can influence the compound's electronic properties and reactivity patterns.
Structural Features and Tautomerism
The compound 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol possesses several interesting structural features that contribute to its chemical behavior. The 1,2,4-triazole-3-thiol portion of the molecule can exist in tautomeric forms, specifically the thiol form (with an -SH group) and the thione form (with a C=S group). This tautomerism is common in triazolethione compounds and can significantly influence their reactivity in various chemical transformations .
The compound is also characterized by the presence of multiple nitrogen atoms in both the triazole and pyrazole rings, which can serve as hydrogen bond acceptors in interactions with biological macromolecules. The thiol/thione group can act as either a hydrogen bond donor or acceptor depending on its tautomeric state. Furthermore, the methylene bridge connecting the two heterocyclic rings provides conformational flexibility to the molecule, potentially enabling it to adopt different spatial arrangements to optimize interactions with biological targets .
The bromine atom at position 4 of the pyrazole ring introduces an electronegative center that can participate in halogen bonding, a type of noncovalent interaction important in molecular recognition processes. The methyl groups at positions 3 and 5 of the pyrazole ring contribute to the hydrophobicity of this portion of the molecule and may influence its solubility characteristics and membrane permeability.
Structure-Activity Relationships
Understanding the relationship between the structural features of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol and its biological activities is crucial for rational design of more effective derivatives. Several structural elements may contribute to its bioactivity:
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The 1,2,4-triazole-3-thiol moiety, which is known to contribute to various biological activities, including antimicrobial and anticancer effects
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The 4-bromo-3,5-dimethylpyrazole unit, which may influence membrane permeability and target binding
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The methylene bridge, which provides conformational flexibility and may affect the spatial arrangement of the pharmacophores
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The methyl group at position 4 of the triazole ring, which may influence the electronic properties and lipophilicity of the compound
Modifications to these structural elements could lead to derivatives with enhanced bioactivities or improved pharmacokinetic properties. For example, replacing the bromine atom with other halogens or functional groups might alter the compound's electronic properties and biological activities. Similarly, changing the substituents on the triazole ring could affect its interactions with biological targets .
Comparison with Similar Compounds
To better understand the properties and potential applications of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol, it is valuable to compare it with structurally related compounds, particularly those containing similar functional groups or heterocyclic systems.
Table 2: Comparison of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol with Related Compounds
Future Research Directions
Research on 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is still in its early stages, and several promising directions for future investigations can be identified:
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Development of more efficient and scalable synthesis methods for the compound and its derivatives
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Comprehensive evaluation of its biological activities, particularly its antimicrobial and anticancer properties
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Structural modification studies to identify more potent and selective derivatives
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Investigation of its potential applications in materials science and catalysis
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Detailed studies on its mechanism of action in various biological systems
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Exploration of its potential as a building block for more complex heterocyclic compounds These research directions could lead to a better understanding of the compound's properties and potential applications, as well as to the development of new and improved derivatives with enhanced properties for specific applications.
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